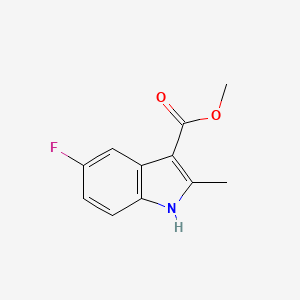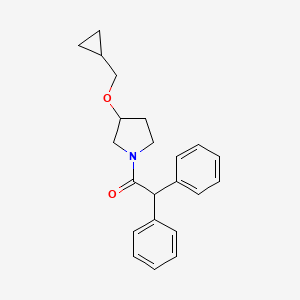![molecular formula C20H13N5O3S B2497667 2-氧代-N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)-2H-色烯-3-甲酰胺 CAS No. 1903684-37-6](/img/structure/B2497667.png)
2-氧代-N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)-2H-色烯-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the family of heterocyclic compounds These compounds are characterized by rings that contain at least two different elements
科学研究应用
2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide finds applications across several fields:
Chemistry: : As an intermediate in the synthesis of more complex organic compounds and potential drug candidates.
Biology: : For studying interactions with biomolecules, enzyme inhibition, and as a tool in bioconjugation techniques.
Medicine: : Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: : Use as a functional material in the development of new polymers or electronic devices.
作用机制
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been found to affect multiple pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can lead to a wide range of biological responses, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, which could provide some insights into the potential adme properties of this compound .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that the compound may have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
生化分析
Biochemical Properties
2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as carbonic anhydrase and cholinesterase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, the compound may interact with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream cellular processes.
Cellular Effects
The effects of 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering the activity of key signaling molecules, this compound can impact cell proliferation, differentiation, and survival, making it a potential candidate for therapeutic applications in diseases such as cancer and neurodegenerative disorders.
Molecular Mechanism
The molecular mechanism of action of 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting or activating their function. For instance, it has been shown to inhibit carbonic anhydrase by binding to its active site and preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a gradual decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing oxidative stress and inflammation . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it has been shown to inhibit carbonic anhydrase, affecting the balance of bicarbonate and carbon dioxide in cells . Additionally, this compound may interact with other enzymes involved in oxidative metabolism, potentially altering the levels of reactive oxygen species and other metabolites.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide involves multiple steps:
Formation of Chromene Scaffold: : The chromene scaffold can be synthesized via a cyclization reaction involving suitable precursors such as salicylaldehyde and malononitrile under basic conditions.
Introduction of the Pyridazinyl Group: : The 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl moiety can be attached through a series of nucleophilic substitution reactions.
Final Coupling Reaction: : The final coupling reaction to attach the chromene and pyridazinyl components may be accomplished using amide bond formation techniques, often involving coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This often involves:
Large-scale reactors: with precise temperature and pH control.
Automated synthesis machines: to handle the complex multi-step synthesis.
Purification techniques: like recrystallization and chromatography to ensure product integrity.
化学反应分析
Types of Reactions
2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide undergoes various chemical reactions:
Oxidation and Reduction: : These reactions can modify the oxidation state of different functional groups within the molecule.
Substitution Reactions: : Particularly nucleophilic substitution can introduce or replace substituents on the aromatic rings.
Condensation Reactions: : Useful in forming additional heterocyclic systems or expanding existing rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Depending on the reaction pathway, products can include various substituted derivatives and oxidized or reduced forms, which may further expand the compound's versatility in research applications.
相似化合物的比较
Compared to similar compounds:
Structural Uniqueness: : The combination of chromene and pyridazine-triazole moieties in this specific configuration is relatively rare.
Functional Properties: : Exhibits unique chemical reactivity and biological activity profiles that are distinct from other heterocyclic compounds.
Similar Compounds Include
2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide
2-oxo-N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide
By investigating and understanding the unique properties of 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide, researchers can explore its full potential in various scientific domains, driving innovation and discovery.
属性
IUPAC Name |
2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3S/c26-19(14-9-12-3-1-2-4-16(12)28-20(14)27)21-10-18-23-22-17-6-5-15(24-25(17)18)13-7-8-29-11-13/h1-9,11H,10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSXHBUADWGWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Cyclohexyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2497586.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)

![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)
![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2497604.png)

![1-(2-Chlorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2497607.png)
